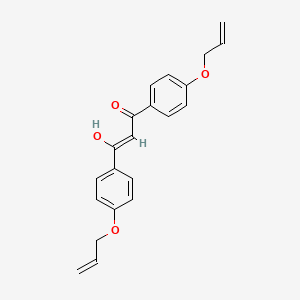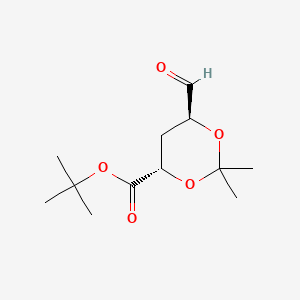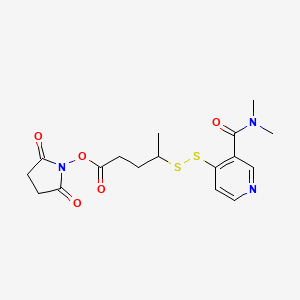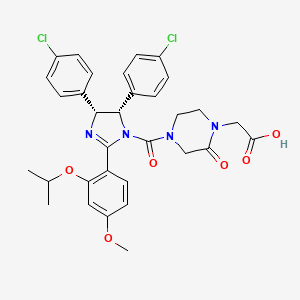
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22Cl2N4O2 . It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a piperazine ring substituted with a dichloropyrimidine moiety and a tert-butyl ester group, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Dichloropyrimidine Intermediate: The starting material, 2,4-dichloropyrimidine, is synthesized through chlorination of pyrimidine.
Alkylation of Piperazine: The piperazine ring is alkylated using the dichloropyrimidine intermediate under basic conditions.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Oxidation Products: Piperazine N-oxides.
Reduction Products: Reduced piperazine derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including infections and cancer .
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2,2-dimethylpiperazine-1-carboxylate
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-ethylpiperazine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichloropyrimidine moiety with a piperazine ring and a tert-butyl ester group makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C15H22Cl2N4O2 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-10-8-20(9-11-7-18-13(17)19-12(11)16)5-6-21(10)14(22)23-15(2,3)4/h7,10H,5-6,8-9H2,1-4H3 |
Clé InChI |
BZMYEMSLYOBCPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)


![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)


![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)
